Betrixaban; maleic acid
Description
Betrixaban is an oral, selective factor Xa inhibitor approved in 2017 for the prevention of venous thromboembolism (VTE) . Its maleate salt form, betrixaban maleate, is synthesized by reacting betrixaban with maleic acid in a mixed solvent system, yielding high purity (≥99.6%) and improved yield (≥60%) . Maleic acid (HO₂CCH=CHCO₂H), a dicarboxylic acid with pKa values of 1.90 and 6.07, is chosen for its ability to form stable salts that enhance drug solubility and stability .
A unique salt-cocrystal hydrate of betrixaban (1:1:2:1 ratio of betrixaban:maleate:maleic acid:water) was discovered during solid-form development. This multicomponent form exhibits a significantly lower melting point (80°C) compared to the parent betrixaban maleate (197.5°C). Despite its lower enthalpy and predicted higher solubility, the cocrystal hydrate demonstrated 10-fold lower solubility in dissolution studies due to the common-ion effect—a phenomenon where excess maleate ions in solution suppress ionization of the active pharmaceutical ingredient (API) .
Properties
IUPAC Name |
but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Betrixaban Free Base
The preparation of betrixaban maleate begins with the synthesis of the betrixaban free base. Two primary routes are documented in the literature, both involving intermediate N-(5-chloropyridin-2-yl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide (Compound III).
Copper-Mediated Amination
In one approach, Compound III undergoes amination using dimethylamine in the presence of copper(I) chloride. A representative procedure involves suspending 3 g of Compound III in dimethyl sulfoxide (20 mL) with copper(I) chloride (1 g). After adding dimethylamine (30 mL of 2N in tetrahydrofuran), the mixture is heated to 80°C for 24 hours. Post-reaction, the product is extracted with ethyl acetate and concentrated under vacuum to yield betrixaban free base (1.5 g, 50% yield).
Titanium- or Aluminum-Based Reagents
Alternative methods employ reagents such as methyl chloroaluminum N,N-dimethyl amide or tetrakis(dimethylamino)titanium. These catalysts facilitate the conversion of Compound III to betrixaban under milder conditions, though specific yields and reaction times are less frequently disclosed.
Preparation of Amorphous Betrixaban Maleate
Amorphous betrixaban maleate is prized for its enhanced solubility, though it requires stringent control to prevent crystallization. Two validated methods are described below.
Lyophilization Technique
Betrixaban maleate is dissolved in a 1:1 methanol-water mixture and subjected to lyophilization. Critical parameters include a condenser temperature of -75°C to -85°C, vacuum pressure below 100 millitorr, and a run time of 24–48 hours. This process removes solvents without thermal degradation, yielding an amorphous solid characterized by a glass transition temperature ($$T_g$$) of 113.94°C ± 2°C via differential scanning calorimetry (DSC).
Solvent-Antisolvent Precipitation
In this method, betrixaban maleate is dissolved in methanol (10 mL/g) and distilled under vacuum to form a residue. The residue is treated with methyl tert-butyl ether (MTBE), inducing precipitation. Filtration and drying at 40–45°C yield amorphous betrixaban maleate with no detectable crystallinity via X-ray diffraction (XRD).
Crystalline Betrixaban Maleate Preparation
Crystalline forms offer improved stability and are preferred for long-term storage. Two distinct crystallization methodologies are outlined in the patents.
Ethanol-Water Crystallization (Glenmark Process)
Betrixaban free base (5.0 g) and maleic acid (1.3 g) are suspended in a 35:65 ethanol-water mixture (60 mL) and heated to 55°C for 30 minutes. After filtration to remove impurities, the filtrate is cooled to 0–5°C, yielding crystalline betrixaban maleate (2.85 g, 57% yield). The product exhibits XRD peaks at 3.4, 11.4, 19.8, 21.2, and 24.9 ±0.2° 2θ and a melting endotherm at 175°C via DSC.
Table 1: Analytical Data for Crystalline Betrixaban Maleate (Glenmark Process)
| Technique | Key Findings |
|---|---|
| XRD | Peaks at 3.4, 11.4, 19.8, 21.2, 24.9° 2θ |
| DSC | Endothermic peak at 175°C |
| TGA | 3.14% weight loss at 100°C; 2.07% at 150°C (10°C/min heating rate) |
Hydrochloride Salt Conversion (Alternative Process)
Betrixaban hydrochloride (25 g) is added to an aqueous maleic acid solution (1:1 water-methanol). After stirring at ambient temperature for 2–4 hours, sodium carbonate is introduced to neutralize excess acid. Methanol is removed via vacuum distillation, and the residual solution is filtered to isolate crystalline betrixaban maleate. This method avoids heating, making it suitable for thermolabile batches.
Table 2: Comparative Analysis of Crystallization Methods
Stability and Polymorphic Control
The crystalline form from the Glenmark process demonstrates exceptional stability, with no polymorphic transitions observed after six months under accelerated storage conditions (40°C/75% RH). Karl Fischer analysis confirms a water content of 2–8%, consistent with a non-hygroscopic hydrate. In contrast, amorphous forms require desiccated storage to prevent moisture-induced crystallization.
Industrial-Scale Considerations
Solvent Selection
Ethanol-water mixtures are favored for crystallization due to their low toxicity and ease of removal. Methyl tert-butyl ether (MTBE) serves as an effective antisolvent in amorphous preparations, though its flammability necessitates controlled handling.
Molar Ratios
A 1:1 molar ratio of betrixaban to maleic acid is critical for avoiding stoichiometric impurities. Deviations beyond 1:1.9 result in residual free acid or base, compromising pharmaceutical purity.
Chemical Reactions Analysis
Salt Formation via Acid-Base Reaction
Betrixaban (a free base) reacts with maleic acid to form the maleate salt, a process widely documented in patent literature.
Reaction Mechanism :
The primary amino group of betrixaban undergoes protonation by maleic acid, forming a stable ionic bond with the maleate anion. The reaction typically occurs in a solvent system containing water and a C1–4 alkanol (e.g., ethanol or methanol).
Key Conditions and Parameters :
Example Procedure :
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Betrixaban hydrochloride (5 g, 0.01 mol) and maleic acid (2.4 g, 0.02 mol) are added to a 1:1 methanol/water mixture (50 mL).
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The mixture is stirred at ambient temperature for 3–4 hours.
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Aqueous sodium carbonate (1.09 g) is added to neutralize excess acid.
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The solvent is removed under reduced pressure, and the solid product is filtered, washed, and dried to yield betrixaban maleate .
Salt-Cocrystal Hydrate Formation
A novel salt-cocrystal hydrate of betrixaban maleate and maleic acid has been identified, exhibiting unique physicochemical properties.
Composition :
-
Stoichiometry : Betrixaban maleate:maleic acid:water = 1:1:2:1 .
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Structural Features : The crystal lattice incorporates both ionic interactions (between betrixaban and maleate) and hydrogen bonds with maleic acid and water.
Physicochemical Properties :
| Property | Betrixaban Maleate | Salt-Cocrystal Hydrate | Source |
|---|---|---|---|
| Melting Point | 197.5°C | 80°C | |
| Solubility (pH 4.5) | 0.45 mg/mL | 0.04 mg/mL | |
| Stability | High | Moderate |
Notable Finding :
Despite its lower melting point, the salt-cocrystal hydrate exhibits 10-fold lower solubility than the parent salt due to the common-ion effect from excess maleic acid in the dissolution medium .
Ion Exchange and Salt Metathesis
Alternative methods for synthesizing betrixaban maleate include ion exchange and salt metathesis:
Ion Exchange :
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Betrixaban free base is passed through an ion exchange resin pre-treated with maleic acid, facilitating direct salt formation .
Salt Metathesis :
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Betrixaban hydrochloride is converted to the maleate salt by reacting with maleic acid in aqueous methanol:
Research Implications
-
The salt-cocrystal hydrate’s reduced solubility challenges conventional assumptions about melting point-solubility relationships, emphasizing the role of crystal packing and dissolution kinetics .
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Ethanol/water solvent systems are preferred for large-scale maleate salt production due to their optimal balance of solubility and environmental safety .
Scientific Research Applications
Betrixaban maleate is a drug used for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for acute medical illness who are at risk for thromboembolic complications due to moderate or severe restricted mobility and other risk factors for VTE . Betrixaban, also known as N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide, is the active ingredient in BEVYXXA® and functions as a direct factor Xa inhibitor .
Pharmaceutical Applications
- Venous Thromboembolism (VTE) Prophylaxis: Betrixaban is approved by the FDA for the prevention of VTE in adults hospitalized for acute illness who are at risk of thromboembolic complications . A clinical trial (APEX trial) compared extended prophylaxis with betrixaban to standard-duration enoxaparin and found that betrixaban led to a reduction in VTE without an increase in major bleeding .
Pharmacological Properties
- Mechanism of Action: Betrixaban competitively and reversibly inhibits free and prothrombinase-bound factor Xa in a concentration-dependent manner . It has a high selectivity for factor Xa and does not require a cofactor for activity . By directly inhibiting factor Xa, betrixaban reduces thrombin generation and prevents clot formation .
- Pharmacokinetics: At a dose of 80 mg, betrixaban is rapidly absorbed, with peak plasma concentration occurring after 3–4 hours . It has a bioavailability of 34%, which is lowered if taken with fatty foods. Betrixaban is 60% protein-bound and has the longest half-life (35 to 45 h) among direct oral anticoagulants (DOACs) . It exhibits a consistent anticoagulant effect over 24 hours due to its low peak-to-trough ratio and predictable drug exposure .
- Metabolism and Excretion: Betrixaban is mainly cleared via the hepatobiliary system and is not contraindicated in patients with severe renal insufficiency . It is also not metabolized by CYP3A4 and has a low propensity for drug-drug interactions .
Crystalline Forms and Enhanced Permeability
- Novel Crystalline Forms: There is a need for novel crystalline forms of Betrixaban maleate with improved properties for use in providing drug products, including those with enhanced permeability .
- Dimethyl Sulfoxide Integration: A crystalline form of Betrixaban maleate includes dimethyl sulfoxide within the crystal lattice . Dimethyl sulfoxide has an established safety record and can enhance the permeability of certain compounds, potentially improving Betrixaban maleate's effectiveness .
Preclinical Studies
- Inhibition of Thrombus Formation: In a rabbit model, betrixaban (3 mg/kg) showed comparable inhibition of thrombus mass to enoxaparin (1.6 mg/kg) . Betrixaban (19.1 mg/kg) was as effective as enoxaparin (7.6 mg/kg) and clopidogrel (3 mg/kg/d) in maintaining patency in a rodent model . It also demonstrated dose-dependent inhibition of platelet deposition in a baboon model .
Mechanism of Action
Betrixaban exerts its effects by directly inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By inhibiting Factor Xa, Betrixaban prevents the formation of thrombin and subsequently reduces the formation of fibrin clots . This mechanism is independent of cofactors and is both competitive and reversible .
Comparison with Similar Compounds
Advantages of Maleic Acid :
- Reactivity : The cis-configuration of carboxylic groups enables strong intermolecular interactions, favoring stable salt formation .
- Solubility : Higher aqueous solubility (478.8 g/L at 20°C) compared to fumaric acid (6.3 g/L) .
- Versatility : Used in agrochemicals (anti-sprouting agents) and polymer coatings, demonstrating broad utility beyond pharmaceuticals .
Limitations :
- Common-Ion Effect : Excess maleate ions can reduce solubility in multicomponent systems, as seen in betrixaban’s cocrystal hydrate .
- Irritancy : Strong irritant to skin and mucous membranes, necessitating careful handling during synthesis .
Betrixaban vs. Other Factor Xa Inhibitors
- Rivaroxaban: Marketed as a free base or maleate salt, with solubility enhanced by amorphous solid dispersion technology.
- Apixaban: No salt form; relies on micronization for bioavailability.
- Edoxaban : Uses tosylate salt for improved stability.
Betrixaban’s maleate salt offers a balance of stability and solubility but requires careful formulation to avoid common-ion pitfalls in cocrystal systems .
Biological Activity
Betrixaban is an innovative oral anticoagulant that functions as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This article explores the biological activity of Betrixaban in its maleate salt form, focusing on its mechanisms, efficacy, pharmacokinetics, and clinical applications.
Chemical Structure and Properties
Betrixaban is chemically identified as N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide maleate. The maleate salt enhances its solubility and stability, which is crucial for pharmaceutical applications.
Key Characteristics:
- Molecular Formula: C21H24ClN3O4
- Solubility: Improved due to the maleate form
- Dosing: Once-daily oral administration
Betrixaban selectively inhibits Factor Xa, preventing the conversion of prothrombin to thrombin. This inhibition effectively reduces thrombus formation, making it particularly useful in the prevention of venous thromboembolism (VTE) in surgical patients .
Pharmacokinetics
Betrixaban exhibits a long half-life that supports once-daily dosing. It is minimally metabolized by the Cytochrome P450 enzyme system, reducing the potential for drug interactions. The drug is primarily excreted unchanged via bile, making it suitable for patients with varying degrees of renal function .
Clinical Efficacy
Clinical Trials:
- APEX Study: This pivotal Phase 3 trial demonstrated that betrixaban significantly reduced VTE events compared to enoxaparin, with a relative risk reduction of 0.75 (95% CI 0.61-0.91) .
- EXPLORE-Xa Study: Evaluated safety and tolerability in patients with atrial fibrillation, showing a lower incidence of major bleeding compared to warfarin .
Table 1: Comparison of Anticoagulants
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Betrixaban | Direct Factor Xa inhibitor | Once-daily dosing without routine monitoring |
| Rivaroxaban | Direct Factor Xa inhibitor | Different chemical structure; once-daily dosing |
| Apixaban | Direct Factor Xa inhibitor | Higher selectivity; twice-daily dosing |
| Dabigatran | Direct Thrombin inhibitor | Requires monitoring; different target enzyme |
Case Studies
A notable case study highlighted the solubility challenges associated with betrixaban maleate. Researchers found that a new salt-cocrystal hydrate form exhibited a lower melting point but surprisingly showed tenfold lower solubility under various pH conditions due to the common-ion effect . This finding emphasizes the complexity of drug solubility and its implications for bioavailability.
Safety Profile
While betrixaban has demonstrated efficacy in reducing VTE events, it is not without risks. Common adverse events include bleeding complications, which were reported in approximately 54% of patients treated with betrixaban compared to 52% on enoxaparin . The management of these risks is crucial in clinical settings.
Q & A
Q. Q1. What validated analytical methods are recommended for quantifying Betrixaban in pharmacokinetic studies?
To ensure accuracy in pharmacokinetic studies, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantifying Betrixaban in plasma. Key methodological considerations include:
- Chromatographic conditions : Reverse-phase C18 columns with mobile phases optimized for Betrixaban’s hydrophobicity (e.g., acetonitrile/water with 0.1% formic acid) .
- Validation parameters : Linearity (1–500 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (>85%) should adhere to ICH guidelines .
- Cross-validation : Compare results against pharmacopeial standards (e.g., USP) for traceability .
Q. Q2. What standardized protocols exist for assessing the purity of maleic acid in synthetic chemistry applications?
Maleic acid purity is typically assessed using:
- Quantitative NMR (qNMR) : Uses deuterated solvents (e.g., D₂O) and maleic acid as an internal calibrator, achieving uncertainties <0.1% via cross-checking with certified reference materials .
- HPLC with UV detection : Employing mixed-mode columns (e.g., BIST™ A+) to resolve maleic acid from isomers like fumaric acid, with mobile phases adjusted to pH 2.5–3.0 for optimal separation .
- Elemental analysis : Validates stoichiometric ratios (C₄H₄O₄) and detects trace impurities (e.g., residual benzene from synthesis) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in toxicity data for maleic acid, particularly between nephrotoxicity and neurotoxicity findings?
Conflicting toxicity data arise from differences in experimental models and exposure routes:
- Model selection : Renal toxicity is observed in rats fed ≥1% maleic acid (500 mg/kg/day) but not in inhalation studies, highlighting route-specific effects . Neurotoxicity in SH-SY5Y cells (e.g., altered calcium homeostasis) requires validation in vivo due to dose-dependent thresholds .
- Mechanistic studies : Use transcriptomic profiling (RNA-seq) to identify pathway-specific effects (e.g., DNA/metal ion binding) and validate via intracellular calcium/thiol assays .
- Toxicogenomic tools : Systems like ChemDIS prioritize neurotoxicity hypotheses by linking chemical-protein interactions to nervous system diseases .
Q. Q4. What experimental designs address Betrixaban’s variable pharmacokinetics in high-risk populations (e.g., renal impairment)?
The APEX trial design provides a framework:
- Population stratification : Enroll patients by creatinine clearance (CrCl: 15–30 mL/min) and adjust dosing (e.g., 80 mg vs. 120 mg) to account for renal excretion variability .
- Crossover pharmacokinetic studies : Compare Betrixaban’s AUC and Cmax in healthy volunteers vs. target populations under controlled conditions (e.g., single-dose vs. steady-state) .
- Covariate analysis : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., age, weight) influencing drug exposure .
Q. Q5. How can molecular dynamics (MD) simulations enhance understanding of maleic acid’s role in crystal engineering (e.g., α-CaSO₄·0.5H₂O synthesis)?
MD simulations reveal mechanistic insights:
- Adsorption selectivity : Maleic acid’s carboxylate groups preferentially bind to Ca²⁺ sites on the (002) crystal face, inhibiting growth along the c-axis .
- Validation : Cross-reference simulation results (e.g., interaction energies) with experimental data from EDS (carbon detection on crystal faces) and XRD .
- Parameter optimization : Simulate varying concentrations (1–20 ppm) and temperatures (30–40°C) to predict crystal morphology, guiding experimental design .
Data Contradiction Analysis
Q. Q6. How should researchers interpret discrepancies between in vitro and in vivo neurotoxicity data for maleic acid?
Key considerations include:
- Dose translation : In vitro neuroblastoma studies (e.g., SH-SY5Y cells) use doses (0.1–1 mM) exceeding physiologically relevant plasma levels, necessitating allometric scaling for in vivo extrapolation .
- Endpoint specificity : In vitro assays (e.g., thiol depletion) may not capture systemic compensatory mechanisms (e.g., glutathione synthesis) observed in animal models .
- Confounding factors : Co-exposure to maleic anhydride (hydrolyzed to maleic acid) complicates toxicity attribution; use isotope labeling to track metabolic fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
